Cas no 233-13-6 (Furo[2,3-c]isoquinoline)
![Furo[2,3-c]isoquinoline structure](https://www.kuujia.com/scimg/cas/233-13-6x500.png)
Furo[2,3-c]isoquinoline Chemical and Physical Properties
Names and Identifiers
-
- furo[2,3-c]isoquinoline
- Furo[2,3-c]isoquinoline
-
- Inchi: 1S/C11H7NO/c1-2-4-9-8(3-1)7-12-11-10(9)5-6-13-11/h1-7H
- InChI Key: RMPWOHZLTDSEPW-UHFFFAOYSA-N
- SMILES: O1C=CC2C1=NC=C1C=CC=CC=21
Computed Properties
- Exact Mass: 169.053
- Monoisotopic Mass: 169.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26
Furo[2,3-c]isoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189005691-25g |
Furo[2,3-c]isoquinoline |
233-13-6 | 97% | 25g |
$7664.80 | 2023-09-02 | |
Alichem | A189005691-5g |
Furo[2,3-c]isoquinoline |
233-13-6 | 97% | 5g |
$3417.00 | 2023-09-02 | |
Alichem | A189005691-10g |
Furo[2,3-c]isoquinoline |
233-13-6 | 97% | 10g |
$4596.20 | 2023-09-02 |
Furo[2,3-c]isoquinoline Related Literature
-
1. Preparation and characterisation of bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)copper(II) complexes with diazaaromatic compounds. Part 1. Crystal structures and characterisation of several adducts with diazinesTamizo Kogane,Kimiko Kobayashi,Minoru Ishii,Reiko Hirota,Masayoshi Nakahara J. Chem. Soc. Dalton Trans. 1994 13
-
Deepender Kaushik,Arshpreet Kaur,Nikolai Petrovsky,Deepak B. Salunke RSC Med. Chem. 2021 12 1065
-
D. M. Donaldson,J. Monteath Robertson J. Chem. Soc. 1953 17
-
Sure Siva Prasad,Dirgha Raj Joshi,Jeong Hwa Lee,Ikyon Kim Org. Biomol. Chem. 2020 18 8119
Additional information on Furo[2,3-c]isoquinoline
Exploring Furo[2,3-c]isoquinoline (CAS No. 233-13-6): Properties, Applications, and Research Insights
Furo[2,3-c]isoquinoline (CAS No. 233-13-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This fused-ring structure combines a furan ring with an isoquinoline moiety, creating a versatile scaffold for drug discovery and functional materials. The unique electronic properties of furo[2,3-c]isoquinoline derivatives make them particularly interesting for developing novel therapeutic agents and advanced materials.
Recent studies highlight the growing importance of furo[2,3-c]isoquinoline compounds in medicinal chemistry. Researchers are particularly interested in their potential as kinase inhibitors, with several furoisoquinoline-based drugs currently in preclinical development. The compound's rigid planar structure allows for optimal interactions with biological targets, while the oxygen atom in the furan ring contributes to favorable pharmacokinetic properties. These characteristics answer the frequently searched question: "What makes furo[2,3-c]isoquinoline valuable in drug design?"
In materials science, furo[2,3-c]isoquinoline derivatives show promise as organic semiconductors and luminescent materials. Their extended π-conjugated system enables efficient charge transport, making them suitable for organic light-emitting diodes (OLEDs) and photovoltaic applications. The thermal stability of these compounds, a hot topic in material science forums, exceeds many conventional organic materials, with decomposition temperatures often above 300°C.
The synthesis of Furo[2,3-c]isoquinoline typically involves cyclization reactions of appropriate precursors. Modern synthetic approaches focus on developing more sustainable methods, addressing the commonly searched query: "How to synthesize furo[2,3-c]isoquinoline efficiently?" Recent advances include catalytic cyclizations and microwave-assisted reactions that improve yields while reducing environmental impact. These developments align with the pharmaceutical industry's growing emphasis on green chemistry principles.
Analytical characterization of furo[2,3-c]isoquinoline compounds employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The crystalline structure reveals interesting packing arrangements that contribute to the material properties, a subject of numerous research papers. These structural insights help explain the compound's biological activity and material performance, addressing another frequently asked question about furoisoquinoline structure-activity relationships.
Market analysts project steady growth in demand for furo[2,3-c]isoquinoline and its derivatives, particularly in Asia-Pacific pharmaceutical markets. The compound's versatility supports its use across multiple therapeutic areas, including oncology and CNS disorders. Researchers are actively investigating furoisoquinoline-based compounds as potential treatments for neurodegenerative diseases, a topic generating significant interest in medical research communities.
Quality control standards for Furo[2,3-c]isoquinoline have become more stringent as its applications expand. Current specifications typically require ≥98% purity, with strict limits on residual solvents and heavy metals. Analytical methods development for furo[2,3-c]isoquinoline analysis represents an active area of research, particularly for ensuring batch-to-batch consistency in pharmaceutical applications.
Environmental and safety studies on furo[2,3-c]isoquinoline indicate favorable profiles for research and industrial use. The compound demonstrates good stability under standard storage conditions and shows minimal environmental persistence in biodegradation studies. These characteristics make it attractive compared to some traditional heterocyclic compounds, addressing sustainability concerns frequently raised in chemical forums.
Future research directions for furo[2,3-c]isoquinoline chemistry include developing more efficient synthetic routes, exploring new biological targets, and optimizing material properties. The compound's scaffold offers numerous positions for structural modification, enabling fine-tuning of properties for specific applications. This adaptability explains why furoisoquinoline research continues to attract funding from both academic and industrial sources.
For researchers working with Furo[2,3-c]isoquinoline, proper handling procedures should be followed despite its favorable safety profile. Standard laboratory practices including the use of personal protective equipment are recommended. Storage in cool, dry conditions away from strong oxidizers helps maintain the compound's stability over extended periods.
The intellectual property landscape surrounding furo[2,3-c]isoquinoline derivatives has become increasingly active, with numerous patents filed in recent years. These patents cover novel synthetic methods, pharmaceutical compositions, and material applications. This patent activity reflects the compound's growing commercial importance and answers the common question: "What are the latest developments in furoisoquinoline technology?"
Academic interest in furo[2,3-c]isoquinoline remains strong, with the compound appearing in an increasing number of publications each year. Research focuses span from fundamental studies of its electronic properties to applied research in drug discovery and materials science. This breadth of interest ensures that furoisoquinoline chemistry will remain a vibrant field of study for the foreseeable future.
233-13-6 (Furo[2,3-c]isoquinoline) Related Products
- 1806750-16-2(4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 1863652-86-1(1-Benzyl-2-methylpyrrolidine-3-thiol)
- 1704742-26-6((2S)-2-amino-2-(3-cyclopropylphenyl)ethan-1-ol)
- 2138145-41-0(5-amino-1-(1-methoxypropan-2-yl)-4-methyl-1,2-dihydropyridin-2-one)
- 1561782-07-7(8-fluoro-2,3-dihydropyrano[3,2-b]pyridin-4-one)
- 125422-83-5(4-(3-Bromopropyl)morpholine)
- 2734779-64-5(1-((4-Bromobenzyl)oxy)-3-fluoro-5-(trifluoromethyl)benzene)
- 1551355-46-4(Simmiparib)
- 2229491-53-4(tert-butyl N-(2-methyl-4-{1-(methylamino)cyclopropylmethyl}phenyl)carbamate)
- 1391115-34-6(2-(5-methyl-2-nitrophenyl)azetidine)




